molecular formula C16H25IO3S B1414237 9-iodononyl 4-methylbenzenesulfonate CAS No. 2206610-54-8

9-iodononyl 4-methylbenzenesulfonate

Cat. No.: B1414237
CAS No.: 2206610-54-8
M. Wt: 424.3 g/mol
InChI Key: PPWQYAIPCNOVKM-UHFFFAOYSA-N
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Description

9-iodononyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H25IO3S and a molecular weight of 424.3 g/mol. This compound is widely used as a reagent in organic synthesis due to its high selectivity in a range of reactions.

Scientific Research Applications

9-iodononyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Organic Synthesis: It is widely used as a reagent in organic synthesis due to its high selectivity in various reactions.

    Biological Studies: The compound is used in biological studies to modify and label biomolecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 9-iodononyl ester typically involves the esterification of toluene-4-sulfonic acid with 9-iodononanol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is heated to a specific temperature, often around 94°C, for a set duration to ensure complete esterification .

Industrial Production Methods

Industrial production methods for toluene-4-sulfonic acid 9-iodononyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-iodononyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving toluene-4-sulfonic acid 9-iodononyl ester include potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of a catalyst to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving toluene-4-sulfonic acid 9-iodononyl ester depend on the type of reaction. For substitution reactions, the products are usually derivatives where the iodine atom is replaced by another functional group.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 9-iodononyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. The compound’s high selectivity in reactions is attributed to the presence of the iodine atom, which can be easily substituted under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester
  • Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester

Uniqueness

9-iodononyl 4-methylbenzenesulfonate is unique due to its high selectivity in substitution reactions, which is attributed to the presence of the iodine atom. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

IUPAC Name

9-iodononyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IO3S/c1-15-9-11-16(12-10-15)21(18,19)20-14-8-6-4-2-3-5-7-13-17/h9-12H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWQYAIPCNOVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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